2-Bromo-5-fluoro-3-nitroaniline
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Overview
Description
2-Bromo-5-fluoro-3-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-bromo-5-fluoroaniline. The nitration reaction is carried out by treating 2-bromo-5-fluoroaniline with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form different functional groups depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride (SnCl2) in hydrochloric acid are effective for reducing the nitro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-bromo-5-fluoro-3-aminoaniline, while nucleophilic substitution can lead to various substituted anilines .
Scientific Research Applications
2-Bromo-5-fluoro-3-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It is utilized in the design and fabrication of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-nitroaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogens can influence the compound’s reactivity and binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitroaniline: Similar structure but lacks the fluorine atom.
3-Bromo-5-fluoro-2-nitroaniline: Different positioning of the substituents on the benzene ring.
2-Bromo-3-nitroaniline: Lacks the fluorine atom and has a different substitution pattern.
Uniqueness
2-Bromo-5-fluoro-3-nitroaniline is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C6H4BrFN2O2 |
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Molecular Weight |
235.01 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-nitroaniline |
InChI |
InChI=1S/C6H4BrFN2O2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H,9H2 |
InChI Key |
LEBHNBCBXHNQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)[N+](=O)[O-])F |
Origin of Product |
United States |
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